3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride
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Overview
Description
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole-3-carboxylic acid hydrazide and 2-methoxypropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield
Chemical Reactions Analysis
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms into the indole ring
Scientific Research Applications
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: It has shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis
Comparison with Similar Compounds
3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride can be compared with other indole derivatives:
Properties
CAS No. |
2036572-83-3 |
---|---|
Molecular Formula |
C14H20ClN3O2 |
Molecular Weight |
297.8 |
Purity |
95 |
Origin of Product |
United States |
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